molecular formula C23H21N3O3 B11442776 2-methoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide

2-methoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No.: B11442776
M. Wt: 387.4 g/mol
InChI Key: QKLYDEHVDKUSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, an imidazo[1,2-a]pyridine ring, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-methoxyphenyl isocyanate
  • Acetamide, N-(4-methoxyphenyl)-2-methoxy-
  • 2-Propanone, 1-(4-methoxyphenyl)-

Uniqueness

2-methoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide is unique due to its specific structure, which combines a methoxyphenyl group, an imidazo[1,2-a]pyridine ring, and a benzamide moiety.

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

2-methoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide

InChI

InChI=1S/C23H21N3O3/c1-15-12-13-26-20(14-15)24-21(16-8-10-17(28-2)11-9-16)22(26)25-23(27)18-6-4-5-7-19(18)29-3/h4-14H,1-3H3,(H,25,27)

InChI Key

QKLYDEHVDKUSAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.